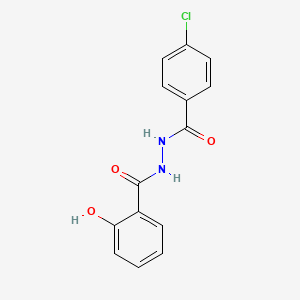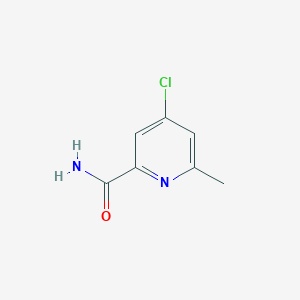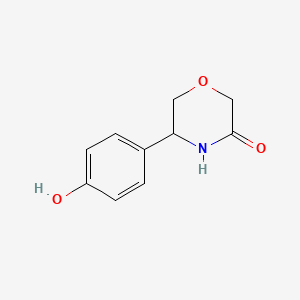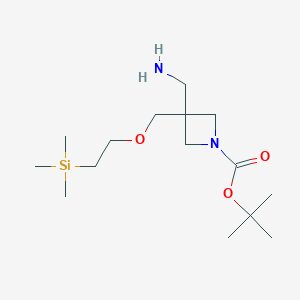
N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is a chemical compound of interest due to its structural characteristics and potential applications in various fields of chemistry. The compound is part of a broader class of compounds known as hydrazides, which are known for their diverse chemical properties and applications.
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of hydrazides with aldehydes or ketones in the presence of a suitable catalyst. For example, the synthesis of N′-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and its derivatives typically employs equimolar quantities of the respective hydrazide and aldehyde in methanol (Yang, 2011).
Molecular Structure Analysis
The molecular structure of hydrazone compounds, including those similar to N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide, is characterized using techniques such as single-crystal X-ray diffraction. These compounds often crystallize in specific space groups and exhibit unique unit cell dimensions that contribute to their distinct physical and chemical properties (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of hydrazone compounds derived from hydrazides are influenced by their molecular structure. These compounds participate in various chemical reactions, including hydrogen bonding and π-π interactions, which affect their stability and reactivity. The presence of substituents like chlorine can significantly impact these properties by altering electron distribution and molecular geometry (Bharty et al., 2015).
Physical Properties Analysis
The physical properties of hydrazone compounds, including crystallography, are crucial for understanding their behavior in different environments. These compounds display a range of crystalline structures, which are determined by their molecular configuration and intermolecular interactions. The analysis of these properties is essential for the development of new materials with desired physical characteristics (Wang, You, & Wang, 2011).
Applications De Recherche Scientifique
Dehalogenation Mechanism and Environmental Application
Dehalogenation Processes and Enzymatic Reactions N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is structurally related to compounds like 4-chlorobenzoyl CoA, which is significant in environmental microbiology due to its dehalogenation mechanisms. The enzymatic conversion of 4-chlorobenzoate to 4-hydroxybenzoate by microbes like Pseudomonas sp. involves 4-chlorobenzoyl CoA as a substrate for the dehalogenase enzyme. This process, essential in the biodegradation of chlorinated organic compounds in the environment, highlights the relevance of such compounds in microbial pathways to reduce environmental pollution. The study of these mechanisms can contribute to understanding and enhancing bioremediation processes (Y. and T. C. Bruice, 1997).
Antimycobacterial and Antitumor Applications
Antimycobacterial Activity Derivatives of N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide, particularly those with a p-hydroxybenzohydrazide ring and substituted thiazoline ring, have demonstrated significant antimycobacterial activity. These findings emphasize the compound's potential in developing treatments for diseases like tuberculosis (R. Bhole & K. Bhusari, 2009).
Antitumor Activity Similarly, some derivatives have shown promising results in inhibiting the growth of various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer. This highlights the potential of N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide derivatives in cancer treatment and the importance of further research in this area (R. Bhole & K. Bhusari, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)18/h1-8,18H,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVSOQCEJLFIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)
![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)


![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)
![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)
![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

